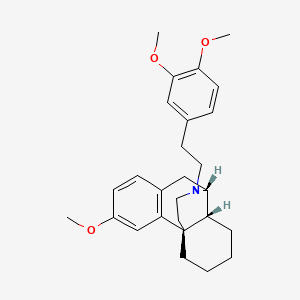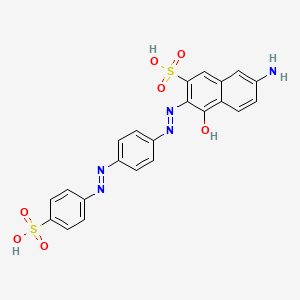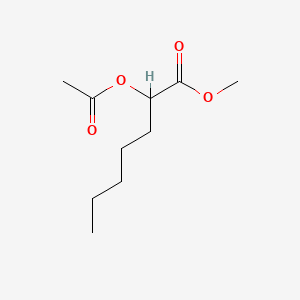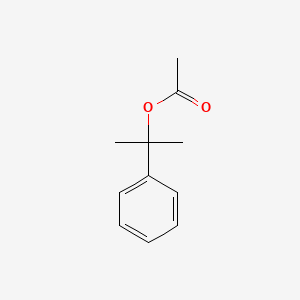
(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan: is a complex organic compound that belongs to the class of morphinans. This compound is characterized by the presence of a morphinan backbone, which is a tetracyclic structure, and a 3,4-dimethoxyphenethyl group attached to it. The presence of methoxy groups in the phenethyl moiety and the morphinan structure makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 3,4-dimethoxyphenethylamine as a starting material. This compound can be synthesized through the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine:
Formation of the Morphinan Backbone:
Industrial Production Methods: Industrial production of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Major Products:
- Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology:
Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.
Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.
Medicine:
Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Wirkmechanismus
The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:
Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the morphinan backbone.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a different functional group.
3,4-Dimethoxyphenylacetic Acid: A structurally similar compound with a carboxylic acid group.
Uniqueness:
Structural Complexity: The presence of both the 3,4-dimethoxyphenethyl group and the morphinan backbone makes 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan unique.
The combination of these structural features may result in unique pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63690-30-2 |
|---|---|
Molekularformel |
C27H35NO3 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1 |
InChI-Schlüssel |
XMRKEVYDRNKBOR-CAKYRVLISA-N |
Isomerische SMILES |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)




![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)


